molecular formula C12H14ClNO5 B1361811 Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate CAS No. 285138-76-3

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate

Cat. No. B1361811
M. Wt: 287.69 g/mol
InChI Key: SRNHCPUGVKCQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate” is a chemical compound with the molecular formula C12H14ClNO5 . It is provided by BOC Sciences, a world-leading provider of special chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate” is represented by the InChI string 1S/C12H14ClNO5/c1-17-9-4-7 (12 (16)19-3)8 (5-10 (9)18-2)14-11 (15)6-13/h4-5H,6H2,1-3H3, (H,14,15) . The molecular weight of the compound is 287.70 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate” is a solid compound . The compound has a molecular weight of 287.70 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Compound Derivatives and Applications

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate is a chemical compound with several research applications, particularly in the synthesis and development of various derivatives with potential biological activities. One study highlights the preparation of methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate and its condensation with substituted p-aminobenzoic esters to form aminoacetyl derivatives. These compounds were tested for local anesthetic and anti-inflammatory activities, demonstrating the compound's relevance in pharmacological research (Catsoulacos, 1976).

Synthesis Techniques and Derivative Formation

Various studies have explored synthetic techniques to create derivatives of methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate. For example, asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, which can be converted to a related compound by literature procedures, demonstrates the compound's versatility in chemical synthesis (Charlton, Koh, & Plourde, 1990). Additionally, the isolation of a highly functionalized Tröger's base derivative via a novel reaction involving methyl 5-chloro-4-[(ethoxyoxoacetyl)amino]-2-methoxybenzoate indicates the compound's potential in the development of complex molecular structures (Becker, Finnegan, & Collins, 1993).

Photophysical Studies

A study conducted on the interaction between an anesthetic analogue of methyl 2-amino-4,5-dimethoxybenzoate (ADMB) with the human serum albumin (HSA) protein and the normal micelle of n-octyl-beta-D-glucopyranoside (OG) in water solutions reveals insights into the dynamical and structural changes due to their hydrophobicity and confinement on the photophysical behavior of ADMB. This research is significant for understanding processes in encapsulated drugs, relevant to nanopharmacodynamics (Tormo et al., 2008).

Theoretical Studies

Theoretical studies have also been conducted to understand the intramolecular hydrogen bonds in thiazole derivatives of the compound. For instance, CH [Formula: see text] X (X = N, O, or Cl) hydrogen bonds formed intramolecularly in derivatives were studied using all-electron calculations, indicating the compound's utility in theoretical and computational chemistry (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5/c1-17-9-4-7(12(16)19-3)8(5-10(9)18-2)14-11(15)6-13/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNHCPUGVKCQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353076
Record name methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate

CAS RN

285138-76-3
Record name methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.